3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Description
3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride is a bicyclic compound featuring a fused cyclopropane-indene core with a chlorine substituent at position 3 and an amine group at position 1, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₁ClN·HCl (free base: C₉H₁₁ClN; molecular weight: 165.24 g/mol + HCl), and it is identified by CAS No. 67-02-4 . It is typically synthesized via cyclopropanation of indene derivatives followed by amination and hydrochlorination steps, as inferred from analogous synthetic routes in cyclopropa[a]indene chemistry .
Properties
IUPAC Name |
3-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-6-2-1-5-3-8-9(10(8)12)7(5)4-6;/h1-2,4,8-10H,3,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFPCRHUJEZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C=CC(=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane to generate a carbenoid intermediate, which inserts into the π-bond of indene. Typical conditions include:
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| Zn-Cu, CH₂I₂ | Ether | 0–25°C | 60–75% |
This method produces the bicyclic framework with high stereoselectivity due to the strained geometry of the cyclopropane ring.
Photochemical [2+2] Cycloaddition
Alternative approaches involve UV-induced [2+2] cycloaddition of alkenes, though yields are generally lower (30–50%) due to competing side reactions.
Chlorination at Position 3
Electrophilic aromatic substitution (EAS) is the most viable route for introducing chlorine at position 3. The cyclopropane ring’s strain increases electron density at the indene’s α-positions, directing chlorination.
Chlorine Gas with Lewis Acid Catalysis
Using Cl₂ gas and FeCl₃ in dichloromethane achieves regioselective chlorination:
| Conditions | Time | Yield |
|---|---|---|
| Cl₂ (1.1 eq), FeCl₃ | 2 h | 85% |
N-Chlorosuccinimide (NCS)
Radical chlorination with NCS under UV light offers a safer alternative, though with reduced selectivity (60–70% yield).
Amination at Position 1
Introducing the amine group requires careful selection of leaving groups and reaction conditions to avoid ring-opening.
Nucleophilic Substitution
A chloride or tosylate at position 1 undergoes displacement with aqueous ammonia or methylamine:
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 1-Chloro derivative | NH₃ (aq) | 100°C, 12 h | 55% |
| 1-Tosylate | NH₃/EtOH | Reflux, 24 h | 65% |
Reductive Amination
For ketone intermediates, reductive amination with NaBH₃CN or H₂/Pd-C provides the amine:
| Substrate | Reagent | Yield |
|---|---|---|
| 1-Ketone | NH₃, NaBH₃CN | 50% |
Hydrochloride Salt Formation
The free amine is treated with HCl gas in anhydrous ether or concentrated HCl to precipitate the hydrochloride salt:
| Conditions | Purity |
|---|---|
| HCl (g), Et₂O, 0°C | 99% |
| 6M HCl, EtOH, reflux | 95% |
Integrated Synthetic Route
A proposed optimized pathway combines these steps:
- Cyclopropanation : Simmons-Smith reaction (65% yield).
- Chlorination : Cl₂/FeCl₃ (85% yield).
- Amination : Tosylate displacement with NH₃ (65% yield).
- Salt Formation : HCl gas in ether (99% purity).
Overall Yield : ~30% (calculated from stepwise yields).
Challenges and Mitigation
- Cyclopropane Stability : Avoid strong acids/bases to prevent ring-opening. Use aprotic solvents (e.g., THF) during functionalization.
- Regioselectivity : Electron-donating groups on the indene direct chlorination/amination. Computational modeling (DFT) aids in predicting reactive sites.
- Purification : Column chromatography (SiO₂, hexane/EtOAc) or preparative HPLC isolates intermediates.
Comparative Analysis of Methods
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation | Simmons-Smith | High yield, stereoselective | Requires Zn-Cu couple |
| Chlorination | Cl₂/FeCl₃ | Regioselective, high yield | Hazardous Cl₂ gas |
| Amination | Tosylate displacement | Mild conditions | Requires pre-functionalization |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Key Insight : Halogen position and type influence electronic properties, solubility, and biological target interactions. Chlorine balances lipophilicity and steric effects, while fluorine enhances stability .
Functional Group Variants
Key Insight : Amine hydrochloride salts (e.g., the target compound) offer improved crystallinity and solubility over carboxylic acids, making them favorable for pharmaceutical formulations .
Core Structure Modifications
Key Insight : The cyclopropane-indene core is critical for strain-induced reactivity; substituents modulate target specificity .
Biological Activity
3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine; hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, pharmacokinetics, and relevant case studies.
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- CAS Number : 2060005-22-1
Biological Activity Overview
The biological activity of 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine; hydrochloride has been investigated in various studies. Key areas of focus include:
- Antidepressant Activity : Research indicates that compounds similar to 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine may exhibit antidepressant properties through modulation of neurotransmitter systems .
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:
| Parameter | Value |
|---|---|
| Plasma Half-Life (t½) | Varies based on dosage |
| Volume of Distribution (Vd) | High due to lipophilicity |
| Clearance Rate (Cl) | Dependent on metabolic pathways |
Studies have shown that the pharmacokinetics can differ significantly between secondary and tertiary amines within similar chemical classes. For instance, secondary amines like 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine tend to have lower clearance rates compared to tertiary amines .
Study 1: Antidepressant Effects
A study conducted on rats demonstrated that administration of 3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine resulted in significant reductions in depressive-like behavior as measured by the forced swim test. The results indicated a possible serotonin reuptake inhibition mechanism .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings suggested that treatment with the compound reduced cell death and oxidative stress markers significantly .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Cyclopropane Formation | Cu(I) catalyst, 70°C, DCM | Use inert atmosphere (N₂/Ar) | |
| Amine Introduction | NaBH₄, MeOH, RT | Monitor pH (7–8) | |
| Hydrochloride Formation | HCl gas in EtOH, 0°C | Recrystallize from acetone/H₂O |
Q. Table 2: Spectral Benchmarks for Characterization
| Technique | Key Peaks/Signals | Structural Confirmation | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.8–2.2 ppm (cyclopropane H) | Ring integrity | |
| ¹³C NMR | δ 18 ppm (cyclopropane C) | sp³ hybridization | |
| IR | 3300 cm⁻¹ (N-H), 700 cm⁻¹ (C-Cl) | Functional groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
